3-Imino-3H-1,2,4-triazol-5-amine
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Overview
Description
3-Imino-3H-1,2,4-triazol-5-amine is a heterocyclic organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an imino group and an amino group attached to the triazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-3H-1,2,4-triazol-5-amine can be achieved through several methods:
Intramolecular Cyclocondensation: This method involves the cyclocondensation of amidoguanidines under specific conditions.
Thermal Condensation: Another approach is the thermal condensation of N-cyanoimidates with hydrazine.
1,3-Dipolar Cycloaddition: This method involves the cycloaddition of hydrazonoyl derivatives and carbodiimides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Imino-3H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
3-Imino-3H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Imino-3H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the specific biological context. The detailed mechanism of action is still under investigation and may vary depending on the application.
Comparison with Similar Compounds
3-Imino-3H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound is similar in structure but lacks the imino group.
5-Nitro-1,2,4-triazole-3-one: This compound has a nitro group instead of an imino group and is used in energetic materials.
3-Amino-5-mercapto-1,2,4-triazole: This compound contains a mercapto group and is used in different chemical applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64339-62-4 |
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Molecular Formula |
C2H3N5 |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
5-imino-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C2H3N5/c3-1-5-2(4)7-6-1/h(H3,3,4,5) |
InChI Key |
RXAILNYOCNUXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=N)N=N1)N |
Origin of Product |
United States |
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